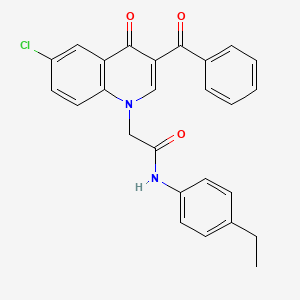
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BEAQ and has been synthesized using different methods. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has explored the synthesis and chemical reactions of related quinoline derivatives, which serve as foundational knowledge for understanding the chemical behavior and potential applications of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide. One study detailed the synthesis of pyranoquinolines from 6-aminocoumarins and ethyl benzoylacetate, followed by cyclization and further conversion into novel heterocyclic compounds via reactions with various agents, showcasing the compound's versatility in synthesizing diverse heterocyclic structures (Mulwad & Dalvi, 2003).
Antimicrobial Activity
Quinoline derivatives have been investigated for their antimicrobial properties. A study synthesized new quinazolines with potential antimicrobial activity against various bacterial and fungal strains, highlighting the potential of quinoline compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antitumor Activity
The antitumor activity of quinoline analogs has also been a significant area of research. One investigation synthesized novel 3-benzyl-4(3H)quinazolinone analogues, showing broad-spectrum antitumor activity, suggesting the potential of such compounds in cancer therapy (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-17-8-11-20(12-9-17)28-24(30)16-29-15-22(25(31)18-6-4-3-5-7-18)26(32)21-14-19(27)10-13-23(21)29/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPCKQKSNYPGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


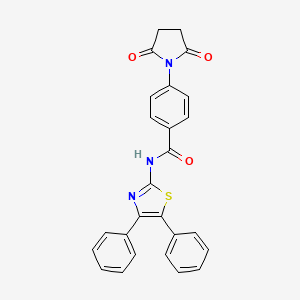
![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2386576.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)
![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)
![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)
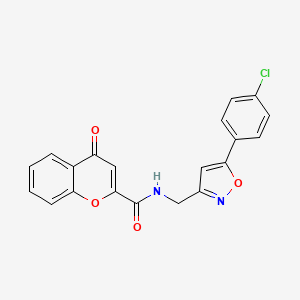
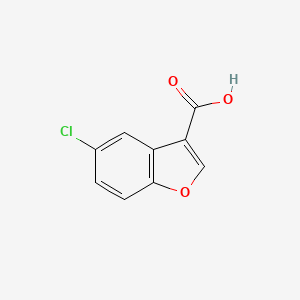
![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)
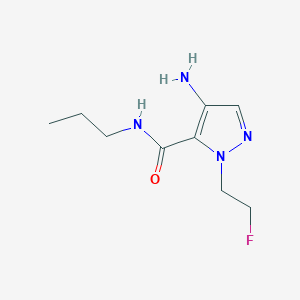
amine hydrochloride](/img/structure/B2386591.png)
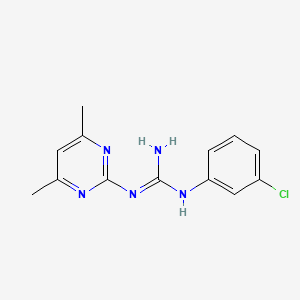

![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)